Disul

Description

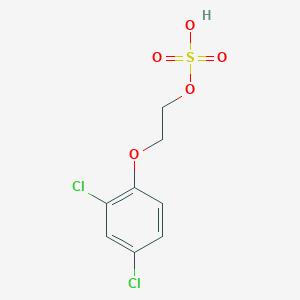

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)ethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O5S/c9-6-1-2-8(7(10)5-6)14-3-4-15-16(11,12)13/h1-2,5H,3-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEINPVZRDJRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041297 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-26-8, 136-78-7 | |

| Record name | Disul | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disul [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disul | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISUL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYG80OXZ0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unforeseen Therapeutic Journey of Disulfiram: From Industrial Chemical to Aversive Agent and Beyond

An In-depth Technical Guide on the Medical History and Repurposing of Disulfiram

Disulfiram, a sulfur-containing organic compound, has traversed a remarkable and largely serendipitous path in the annals of medicine. Initially synthesized for industrial applications, its potent physiological effects upon concurrent alcohol consumption led to its pioneering role as the first pharmacological treatment for alcohol dependence. This technical guide provides a comprehensive overview of the history of Disulfiram's use in medicine, detailing its discovery, the seminal experiments that defined its primary therapeutic indication, and its subsequent exploration for the treatment of cocaine dependence and various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental underpinnings and evolving understanding of this multifaceted molecule.

The Accidental Discovery and Early Development for Alcoholism

The story of Disulfiram's medical application begins not in a pharmaceutical laboratory, but in the rubber industry. First synthesized in 1881, tetraethylthiuram disulfide, as it was then known, was utilized to accelerate the vulcanization of rubber. In the 1930s, astute observations were made of rubber industry workers experiencing profound illness after consuming alcohol, a phenomenon not seen in their abstinent colleagues.

This crucial link between the chemical and alcohol intolerance was independently and more formally investigated in the 1940s by Danish researchers Erik Jacobsen and Jens Hald. While studying the compound for its potential as a vermicidal agent, they, along with their colleagues, personally ingested the drug to assess its safety. Subsequent social engagements involving alcoholic beverages led to the personal and unpleasant rediscovery of what is now known as the Disulfiram-ethanol reaction. This firsthand experience prompted a systematic investigation into its potential as a deterrent for alcoholism.

Key Historical Milestones

| Year | Event | Reference(s) |

| 1881 | Disulfiram (tetraethylthiuram disulfide) is first synthesized. | |

| 1930s | Reports emerge of rubber industry workers experiencing adverse reactions to alcohol after exposure to tetraethylthiuram disulfide. | |

| 1940s | Danish researchers Erik Jacobsen and Jens Hald "rediscover" the alcohol-sensitizing effects of Disulfiram during self-experimentation for its use as a parasiticidal agent. | |

| 1948 | Jacobsen and Hald publish their findings on the physiological effects of Disulfiram when combined with alcohol. | [1] |

| 1951 | The U.S. Food and Drug Administration (FDA) approves Disulfiram for the treatment of chronic alcoholism. |

Mechanism of Action in Alcohol Aversion

Disulfiram's efficacy as an alcohol deterrent lies in its potent and irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH). In the normal metabolic pathway of ethanol, alcohol dehydrogenase (ADH) first oxidizes ethanol to acetaldehyde. Subsequently, ALDH rapidly converts the toxic acetaldehyde into the relatively harmless acetate.

Disulfiram disrupts this process at the second step. By inhibiting ALDH, it causes a rapid and significant accumulation of acetaldehyde in the blood upon alcohol consumption. This buildup of acetaldehyde is responsible for the characteristic and highly unpleasant Disulfiram-ethanol reaction.

Figure 1: Ethanol Metabolism and Disulfiram's Mechanism of Action.

The Disulfiram-Ethanol Reaction

The symptoms of the Disulfiram-ethanol reaction are severe and serve as a powerful negative reinforcement to discourage alcohol consumption.

| Symptom Category | Manifestations |

| Cardiovascular | Flushing, tachycardia, palpitations, hypotension |

| Gastrointestinal | Nausea, vomiting |

| Neurological | Headache, blurred vision, confusion |

| Respiratory | Shortness of breath |

| General | Sweating, weakness |

Seminal Experimental Protocols

The Original Hald and Jacobsen Experiment (1948) - A Reconstructed Protocol

While the original publication lacks a detailed, step-by-step protocol in the modern sense, based on the available information, a reconstruction of their likely methodology is as follows:

Objective: To characterize the physiological effects of ethanol consumption following the administration of Disulfiram.

Participants: Healthy adult volunteers, including the researchers themselves.

Materials:

-

Disulfiram tablets (1.0-1.5 grams).

-

Ethanol source (e.g., gin, 40 ml).

-

Apparatus for measuring blood acetaldehyde levels (e.g., colorimetric reaction with p-hydroxydiphenyl and isolation of 2,4-dinitrophenylhydrazine derivative from expired air).[1]

-

Equipment for monitoring cardiovascular and respiratory parameters.

Procedure:

-

Disulfiram Administration: Participants ingested a single oral dose of 1.0 to 1.5 grams of Disulfiram.

-

Washout Period: A period of at least 12 hours was allowed to elapse between Disulfiram administration and alcohol challenge to ensure absorption and distribution of the drug.

-

Alcohol Challenge: Participants consumed a standardized dose of 40 ml of gin.

-

Observation and Data Collection:

-

Subjective symptoms (flushing, nausea, headache, etc.) were recorded.

-

Physiological parameters (heart rate, blood pressure, respiratory rate) were monitored.

-

Blood and expired air samples were collected to measure acetaldehyde concentrations. Hald and Jacobsen demonstrated an eightfold increase in blood aldehyde concentration after alcohol consumption in individuals pre-treated with 1.5 g of Disulfiram.[1]

-

-

Data Analysis: The observed physiological changes and symptoms were correlated with the measured acetaldehyde levels.

Repurposing Disulfiram: New Therapeutic Avenues

The unique biochemical properties of Disulfiram have led to its investigation in other therapeutic areas beyond alcoholism.

Treatment of Cocaine Dependence

The rationale for using Disulfiram to treat cocaine dependence stems from its ability to inhibit dopamine-β-hydroxylase (DBH), an enzyme that converts dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels, which may in turn produce aversive effects when cocaine is used, or reduce craving.

| Study | Number of Participants | Dosage | Key Findings |

| Carroll et al. (1998) | 122 | 250 mg/day | Disulfiram was associated with longer periods of cocaine abstinence compared to placebo. |

| Petrakis et al. (2000) | 20 | 250 mg/day | In methadone-maintained patients, Disulfiram significantly reduced cocaine use. |

| Carroll et al. (2004) | 121 | 250 mg/day | Disulfiram was effective in reducing cocaine use, particularly in patients who did not also have alcohol dependence. |

Potential as an Anti-Cancer Agent

More recently, Disulfiram has garnered significant interest for its potential anti-cancer properties. Its mechanisms of action in this context are multifaceted and appear to be, at least in part, dependent on the presence of copper.

The anti-neoplastic effects of Disulfiram are thought to be mediated through several pathways, including:

-

Proteasome Inhibition: Disulfiram, particularly in the presence of copper, can inhibit the 26S proteasome, a critical cellular machine responsible for degrading proteins. This leads to an accumulation of misfolded proteins and the induction of apoptosis (programmed cell death) in cancer cells.

-

Inhibition of Aldehyde Dehydrogenase (ALDH): Many cancer stem cells exhibit high levels of ALDH activity, which is associated with resistance to chemotherapy. By inhibiting ALDH, Disulfiram may selectively target these cancer stem cells.

-

Induction of Oxidative Stress: Disulfiram can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis.[2]

-

Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is often constitutively active in cancer cells and promotes their survival and proliferation. Disulfiram has been shown to inhibit this pathway.[3][4][5][6]

Figure 2: Simplified Representation of Disulfiram's Anti-Cancer Signaling Pathways.

Representative Clinical Trial Protocol for Cocaine Dependence

Title: A Randomized, Double-Blind, Placebo-Controlled Trial of Disulfiram for the Treatment of Cocaine Dependence.

Objective: To evaluate the efficacy and safety of Disulfiram (250 mg/day) compared to placebo in reducing cocaine use among individuals with cocaine dependence.

Study Design: A 12-week, parallel-group, randomized, double-blind, placebo-controlled clinical trial.

Participants:

-

Inclusion Criteria:

-

Age 18-65 years.

-

Meet DSM-IV criteria for cocaine dependence.

-

Provide informed consent.

-

-

Exclusion Criteria:

-

Current dependence on other substances (except nicotine).

-

Significant medical or psychiatric illness.

-

Pregnancy or lactation.

-

Interventions:

-

Experimental Group: Disulfiram 250 mg orally, once daily.

-

Control Group: Identical placebo tablet orally, once daily.

-

Psychosocial Intervention: All participants will receive weekly individual cognitive-behavioral therapy.

Assessments:

-

Baseline: Medical history, physical examination, psychiatric evaluation, and urine drug screen.

-

Weekly:

-

Urine drug screens for cocaine metabolites.

-

Self-report of cocaine use, craving, and adverse events.

-

Assessment of medication compliance.

-

-

End of Study (Week 12): Repeat of baseline assessments.

Outcome Measures:

-

Primary: Percentage of cocaine-negative urine samples during the 12-week treatment period.

-

Secondary:

-

Longest period of continuous cocaine abstinence.

-

Self-reported days of cocaine use.

-

Craving scores.

-

Treatment retention.

-

Adverse events.

-

Statistical Analysis: The primary outcome will be analyzed using a mixed-effects model for repeated measures. Secondary outcomes will be analyzed using appropriate statistical tests (e.g., t-tests, chi-square tests).

Conclusion

The history of Disulfiram in medicine is a compelling example of serendipity and scientific inquiry. From its origins as an industrial chemical to its establishment as a cornerstone of alcohol aversion therapy, its journey has been remarkable. The ongoing exploration of its therapeutic potential in cocaine dependence and oncology underscores the importance of re-evaluating established drugs for new applications. While its use is not without challenges, including patient compliance and potential side effects, a thorough understanding of its history, mechanisms of action, and clinical data is essential for researchers and clinicians seeking to leverage its unique properties for the benefit of patients. Further research into its molecular targets and the optimization of its therapeutic window will undoubtedly continue to shape the future of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Disulfiram modulated ROS–MAPK and NFκB pathways and targeted breast cancer cells with cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disulfiram inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disulfiram targeting lymphoid malignant cell lines via ROS-JNK activation as well as Nrf2 and NF-kB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Pioneering Applications of Disulfiram: A Technical Review

Foreword: This technical guide provides an in-depth examination of the discovery and initial therapeutic applications of Disulfiram (tetraethylthiuram disulfide). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early experimental evidence, clinical methodologies, and the foundational data that established Disulfiram as the first pharmacological agent for the treatment of alcohol dependence.

Discovery: From Industrial Accelerator to Aversion Agent

The journey of Disulfiram from an industrial chemical to a pharmaceutical agent is a classic example of serendipity in scientific discovery. Synthesized in the 1880s, tetraethylthiuram disulfide was initially used in the rubber industry as an accelerator for the vulcanization process, a method to harden rubber by treating it with sulfur.[1]

For decades, its physiological effects were largely unknown, though anecdotal reports from the 1930s noted that rubber factory workers exposed to the compound developed a profound intolerance to alcohol.[1] However, it was not until the 1940s that this observation was scientifically investigated.

In 1947, Danish researchers Erik Jacobsen and Jens Hald, while investigating compounds for the treatment of parasitic infections at the Medicinalco company in Copenhagen, conducted self-experiments with Disulfiram to assess its safety.[1] After ingesting a small dose of the compound, they later became violently ill after consuming alcoholic beverages at a social gathering. They correctly hypothesized that the drug was interacting with the alcohol and promptly initiated a study to confirm their findings, which was published in 1948.[1]

Mechanism of Action: The Acetaldehyde Blockade

The severe reaction to alcohol, now known as the Disulfiram-Ethanol Reaction (DER), is caused by the drug's potent and irreversible inhibition of the enzyme aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2.[2]

Under normal physiological conditions, ethanol is metabolized in the liver in a two-step process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. Subsequently, aldehyde dehydrogenase rapidly converts the toxic acetaldehyde into non-toxic acetate. Disulfiram disrupts this pathway at the second step. By inhibiting ALDH, it causes a rapid accumulation of acetaldehyde in the blood, to levels 5 to 10 times higher than would occur from alcohol metabolism alone.[2]

Acetaldehyde is a highly toxic compound and its accumulation is responsible for the constellation of unpleasant symptoms that characterize a hangover. The Disulfiram-induced surge in acetaldehyde produces these effects almost immediately and with much greater severity.[2]

// Invisible edge to link the two processes visually Acetaldehyde -> ALDH_Inhibited [style=invis]; }

Caption: Disulfiram's inhibition of ALDH in the ethanol metabolism pathway.

Initial Applications and Experimental Protocols

Following the discovery by Jacobsen and Hald, the first clinical application was pioneered by Dr. Oluf Martensen-Larsen, who began treating patients with chronic alcoholism with Disulfiram in late 1947.[3] The therapeutic principle was not to cure the addiction directly, but to create a powerful deterrent that would support the patient's commitment to abstinence.[4]

Protocol: The Jacobsen and Hald Self-Experimentation (Reconstructed)

While the exact, detailed protocol from their personal notebooks is not available, a reconstructed methodology based on their 1948 publication and subsequent reports can be outlined as follows:

-

Objective: To determine the safety and potential side effects of tetraethylthiuram disulfide in human subjects.

-

Subject Enrollment: Self-enrollment of researchers (n=2, E. Jacobsen, J. Hald).

-

Drug Administration:

-

Dosage: Ingestion of a small, single oral dose of Disulfiram. Initial doses in these early self-experiments were likely in the range of 0.5g to 1.5g.

-

Observation Period (Initial): Subjects monitored themselves for immediate adverse effects in the absence of alcohol for a period of several hours to days. No significant effects were noted.

-

-

Alcohol Challenge (Unintentional):

-

Administration: Ingestion of a standard alcoholic beverage (e.g., wine, beer) at a social gathering, hours to days after Disulfiram administration.

-

Observation: Onset of an acute, severe physiological reaction.

-

-

Data Collection (Qualitative): The researchers documented the symptoms experienced, which included:

-

Intense facial flushing

-

Palpitations and increased heart rate

-

Headache

-

Nausea and vomiting

-

General malaise

-

Protocol: Early Clinical Trials for Alcoholism (Martensen-Larsen, 1948)

This protocol is based on the initial clinical study involving 83 patients with chronic alcoholism.

-

Objective: To evaluate the efficacy of Disulfiram as a deterrent to alcohol consumption in patients with chronic alcoholism.

-

Patient Selection: 83 patients with a history of chronic, severe alcohol abuse were enrolled.

-

Treatment Phases:

-

Phase 1: Sensitization Period (In-patient):

-

Patients were hospitalized for an initial period.

-

Dosage: An initial high loading dose of Disulfiram was administered, typically ranging from 1,000 to 3,000 mg (1.0g to 3.0g) daily for the first few days to ensure full enzyme inhibition.[5]

-

Maintenance Dose: The dose was then reduced to a maintenance level, typically between 500 and 1,000 mg daily.[6]

-

-

Phase 2: Alcohol Challenge (Supervised):

-

After the sensitization period, each patient underwent a supervised "alcohol test."

-

A small, controlled amount of alcohol (e.g., 15-30 mL of whiskey or equivalent) was administered.

-

The purpose was to induce the Disulfiram-Ethanol Reaction in a safe, medically supervised environment, thereby demonstrating the potent effects of the drug to the patient. This served as a powerful conditioning tool.

-

-

Phase 3: Out-patient Maintenance:

-

Patients were discharged with a prescription for a daily maintenance dose of Disulfiram.

-

Regular follow-up appointments were scheduled to monitor compliance and outcomes.

-

-

Caption: Workflow of the initial clinical application of Disulfiram.

Quantitative Data from Initial Studies

Obtaining precise, consolidated data from the earliest studies is challenging due to the narrative style of mid-20th-century medical reporting. However, by synthesizing information from several early reports, we can construct a representative summary of the dosages used and outcomes observed.

| Parameter | Martensen-Larsen (1948)[3] | Early Danish Studies (Late 1940s)[5] |

| Number of Patients | 83 | Not specified |

| Initial Loading Dose | Not explicitly detailed, but part of the high-dose paradigm | 1,000 - 3,000 mg/day |

| Maintenance Dose | Not explicitly detailed, but part of the high-dose paradigm | 500 - 1,000 mg/day[6] |

| Reported Efficacy | Described as successful in a majority of patients who continued treatment. | High efficacy reported, forming the basis for its adoption. |

| Key Patient Outcome | Patients "lost the taste for wine and spirits."[3] | Effective deterrence and support for abstinence. |

Table 1: Dosages and Outcomes in Pioneering Disulfiram Studies

| Symptom Category | Specific Manifestations of Disulfiram-Ethanol Reaction (DER) |

| Cardiovascular | Flushing, throbbing in head and neck, palpitations, tachycardia, hypotension.[2] |

| Respiratory | Respiratory difficulty, shortness of breath, hyperventilation.[2] |

| Gastrointestinal | Nausea, copious vomiting.[2] |

| Neurological | Throbbing headache, weakness, vertigo, blurred vision, confusion.[2] |

| General | Sweating, thirst, chest pain, marked uneasiness.[2] |

Table 2: Symptoms of the Disulfiram-Ethanol Reaction Reported in Early Studies

Conclusion and Evolution

The discovery of Disulfiram's effects marked a pivotal moment in the treatment of alcoholism, introducing the first-ever pharmacotherapeutic option. The initial paradigm, characterized by high doses and mandatory alcohol challenges, was based on aversion conditioning.[5] However, reports of severe reactions, including some fatalities, led to a significant evolution in its clinical use.[5] By the late 1950s, the therapeutic emphasis shifted from aversion to abstinence support, utilizing lower, safer dosages and omitting the alcohol challenge.[5] This approach, combined with counseling and psychosocial support, remains the standard for its use today. While newer medications have since been developed, the foundational discovery of Disulfiram opened the door to the biological understanding and pharmacological treatment of addiction.

References

- 1. Chapter 3—Disulfiram - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Disulfiram - Wikipedia [en.wikipedia.org]

- 3. Treatment of alcoholism with a sensitizing drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dtc-scheme.in [dtc-scheme.in]

- 5. thenestledrecovery.com [thenestledrecovery.com]

- 6. scispace.com [scispace.com]

Unraveling the Preclinical Promise: A Technical Guide to Disulfiram for Lyme Disease

For Immediate Release: A Comprehensive Review of Preclinical Data on Disulfiram as a Potential Therapeutic for Borrelia burgdorferi Infection

This technical guide offers the scientific and drug development community a detailed examination of the preclinical evidence supporting the investigation of disulfiram, an FDA-approved drug for alcoholism, as a novel treatment for Lyme disease. The following sections provide a structured overview of the quantitative in vitro and in vivo findings, meticulous experimental protocols from pivotal studies, and a visualization of the proposed mechanisms of action.

Quantitative In Vitro Efficacy of Disulfiram against Borrelia burgdorferi

The initial preclinical investigations into disulfiram's anti-Borrelia activity have yielded promising results, particularly against the persister forms of the spirochete, which are thought to contribute to post-treatment Lyme disease syndrome. The following tables summarize the key quantitative findings from in vitro studies.

| Parameter | Pothineni et al. (2016) | Alvarez-Manzo et al. (2020) |

| Minimum Inhibitory Concentration (MIC) | 0.625 µM (0.18 µg/mL) | 0.3 µg/mL |

| Minimum Bactericidal Concentration (MBC) | 1.25 µM (0.38 µg/mL) | Not Reported |

Table 1: MIC and MBC of Disulfiram against Borrelia burgdorferi

| Study | Culture Phase | Disulfiram Concentration | Survival Rate (%) |

| Pothineni et al. (2016) | Stationary Phase | 1.25 µM (0.38 µg/mL) | 0.2% (99.8% inhibition) |

| Potula et al. (2020) | Stationary Phase | 1.5 µg/mL | ~10% (~90% inhibition) |

| Alvarez-Manzo et al. (2020) | Stationary Phase | 50 µM | 39.4% |

Table 2: Efficacy of Disulfiram against Stationary Phase Borrelia burgdorferi

In Vivo Efficacy in a Murine Model of Lyme Disease

A key study by Potula et al. (2020) investigated the efficacy of disulfiram in a C3H/HeN mouse model of Lyme disease. The treatment regimen and its outcomes are summarized below.

| Parameter | Value |

| Mouse Strain | C3H/HeN |

| Infection | Subcutaneous injection of B. burgdorferi sensu stricto B31 MI |

| Treatment Initiation | Day 14 or 21 post-infection |

| Drug & Dosage | Disulfiram at 75 mg/kg body weight |

| Administration Route | Intraperitoneal |

| Treatment Duration | 5 consecutive days |

| Primary Outcome | Clearance of B. burgdorferi from heart, ear, and bladder tissues |

| Key Finding | Disulfiram treatment led to the reduction or clearance of the bacterial burden in most tissues.[1] |

Table 3: Summary of the In Vivo Mouse Model Study by Potula et al. (2020)

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, the following are detailed methodologies from the cited preclinical studies.

In Vitro Susceptibility Testing (Adapted from Pothineni et al., 2016 and Alvarez-Manzo et al., 2020)

-

Borrelia burgdorferi Strain and Culture: B. burgdorferi sensu stricto B31 was cultured in Barbour-Stoenner-Kelly (BSK)-H medium supplemented with 6% rabbit serum at 33°C under microaerophilic conditions (5% CO2). For stationary phase experiments, cultures were aged for 7-10 days.

-

Drug Preparation: Disulfiram was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

MIC/MBC Determination:

-

B. burgdorferi cultures were diluted to a starting density of approximately 1 x 10^7 cells/mL.

-

Serial dilutions of disulfiram were prepared in 96-well plates.

-

The bacterial suspension was added to the wells.

-

Plates were incubated for 72 hours.

-

Viability was assessed using various methods, including the BacTiter-Glo Microbial Cell Viability Assay, direct counting using dark-field microscopy, and SYBR Green I/propidium iodide (PI) staining followed by fluorescence microscopy.

-

The MIC was defined as the lowest concentration of the drug that inhibited visible growth.

-

For MBC determination, aliquots from wells with no visible growth were subcultured in fresh medium without the drug. The MBC was the lowest concentration that resulted in no growth in the subculture.

-

In Vivo Mouse Model of Lyme Disease (Adapted from Potula et al., 2020)

-

Animals: Four-week-old female C3H/HeN mice were used.

-

Infection: Mice were infected subcutaneously with 1 x 10^5 B. burgdorferi B31 MI spirochetes.

-

Treatment: At 14 or 21 days post-infection, mice were treated with disulfiram (75 mg/kg) administered intraperitoneally once daily for five consecutive days. A control group received the vehicle.

-

Assessment of Bacterial Burden:

-

At 21 or 28 days post-treatment, mice were euthanized, and heart, ear, and bladder tissues were collected.

-

Total DNA was extracted from the tissues.

-

Quantitative PCR (qPCR) was performed to quantify B. burgdorferi DNA relative to a mouse housekeeping gene.

-

In some experiments, tissues were also cultured in BSK-H medium to assess for viable spirochetes.

-

-

Immunological Assessment: Serum was collected to measure B. burgdorferi-specific antibody titers (IgM and IgG) using ELISA.

Visualizing the Preclinical Investigation

To better understand the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

Proposed Mechanism of Action of Disulfiram

The antibacterial activity of disulfiram against Borrelia burgdorferi is likely multifactorial. Current hypotheses center on its ability to disrupt essential bacterial processes through metal chelation and the induction of oxidative stress.

References

The Unraveling of Disulfiram: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Disulfiram, a drug with a long history in the management of alcohol use disorder, continues to be a subject of scientific inquiry due to its complex metabolic fate and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Disulfiram, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development in this area.

Pharmacokinetics: The Journey of Disulfiram in the Body

Disulfiram undergoes rapid and extensive metabolism, making the understanding of its pharmacokinetics a complex endeavor. Following oral administration, it is well absorbed, but its bioavailability is influenced by significant first-pass metabolism. The drug is widely distributed throughout the body and is extensively metabolized into several active compounds, with diethyldithiocarbamate (DDC) being a central intermediate.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Disulfiram and its major metabolites in humans. It is important to note that significant inter-subject variability has been reported in the metabolism of Disulfiram[1].

Table 1: Pharmacokinetic Properties of Disulfiram

| Parameter | Value | Reference |

| Absorption | ||

| Oral Absorption | 80 - 90% | [1][2] |

| Distribution | ||

| Volume of Distribution (Vd) | 1.3 L | [2] |

| Plasma Protein Binding | ~96% (primarily to albumin) | |

| Metabolism | ||

| Half-life (t½) | ~7 hours | [3] |

| Elimination | ||

| Primary Route | Metabolism, with metabolites excreted in urine and feces. A portion is exhaled as carbon disulfide. | [2] |

Table 2: Pharmacokinetic Properties of Diethyldithiocarbamate (DDC) in Healthy Volunteers (Intravenous Infusion)

| Parameter | Low Dose (200 mg/m²/hr) | High Dose (400 mg/m²/hr) | Reference |

| Steady-State Concentration (Cpss) | 27.0 ± 7.6 µM | 74.8 ± 19.3 µM | [4] |

| Total Body Clearance | 23.83 ± 8.23 mL/min/kg | 15.48 ± 2.72 mL/min/kg | [4] |

| Terminal Elimination Half-life (t½β) | 3.74 ± 1.10 min | 6.08 ± 1.07 min | [4] |

| Michaelis-Menten Constant (Km) | 124.3 ± 19.9 µM | - | [4] |

| Maximum Velocity (Vm) | 3.67 ± 1.15 µmol/min/kg | - | [4] |

Table 3: Pharmacokinetic Properties of S-methyl-N,N-diethyldithiocarbamate (Me-DDC)

| Parameter | Value | Reference |

| Plasma Protein Binding | ~79.5% (primarily to albumin) | |

| Median Plasma Concentration (200 mg Disulfiram) | 15.02 ng/mL (range: 1.63–77.08 ng/mL) | [1] |

Pharmacodynamics: The Molecular Basis of Action

The primary pharmacodynamic effect of Disulfiram is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in the metabolism of ethanol. This inhibition leads to the accumulation of acetaldehyde upon alcohol consumption, causing a highly unpleasant aversive reaction.

Inhibition of Aldehyde Dehydrogenase Isozymes

Disulfiram and its metabolites are potent inhibitors of both the cytosolic (ALDH1) and mitochondrial (ALDH2) isozymes of aldehyde dehydrogenase. The following table presents the half-maximal inhibitory concentrations (IC50) for these enzymes.

Table 4: IC50 Values for Aldehyde Dehydrogenase Inhibition

| Compound | ALDH1 (µM) | ALDH2 (µM) | Reference |

| Disulfiram | 0.15 ± 0.02 | 1.45 ± 0.40 | [5] |

| S-methyl N,N-diethylthiocarbamate (MeDTC) sulfoxide | 0.27 ± 0.04 | 1.16 ± 0.56 | [5] |

| S-methyl N,N-diethylthiocarbamate (MeDTC) sulfone | 0.12 ± 0.02 | 0.40 ± 0.10 | [5] |

| MeDDC sulfoxide | - | 2.2 ± 0.5 | [6] |

| MeDDC sulfine | - | 62 ± 14 | [6] |

Key Signaling Pathways and Metabolic Fate

The intricate metabolic conversion of Disulfiram is crucial for its therapeutic and adverse effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of Disulfiram and its mechanism of action on aldehyde dehydrogenase.

Experimental Protocols

A thorough understanding of the methodologies used to study Disulfiram is essential for the replication and advancement of research. Below are outlines of key experimental protocols.

Quantification of Disulfiram and its Metabolites by UPLC-MS/MS

This method allows for the sensitive and specific measurement of Disulfiram and its metabolites in biological matrices.

1. Sample Preparation:

-

Plasma Stabilization: Due to the instability of Disulfiram in blood, samples should be collected in tubes containing a stabilizing agent (e.g., a solution of sodium azide and EDTA) and immediately placed on ice.

-

Solid Phase Extraction (SPE): Plasma samples are subjected to SPE to remove interfering substances and concentrate the analytes. A typical protocol involves conditioning the SPE cartridge (e.g., C18), loading the pre-treated plasma sample, washing the cartridge to remove impurities, and finally eluting the analytes with an appropriate organic solvent.[7]

2. UPLC-MS/MS System:

-

Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[7]

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for Disulfiram and each metabolite, along with an internal standard, are monitored for quantification.[7][8]

3. Data Analysis:

-

A calibration curve is generated using standards of known concentrations. The concentration of the analytes in the samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This assay is used to determine the inhibitory potential of Disulfiram and its metabolites on ALDH activity.

1. Reagents and Materials:

-

Purified recombinant human ALDH1 and ALDH2 enzymes.

-

Substrate: Acetaldehyde or another suitable aldehyde substrate (e.g., propionaldehyde).

-

Coenzyme: NAD+.

-

Buffer: A suitable buffer system to maintain pH (e.g., sodium pyrophosphate buffer, pH 8.0).

-

Test compounds: Disulfiram and its metabolites dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate and a microplate reader capable of measuring absorbance at 340 nm.

2. Assay Procedure:

-

Prepare reaction mixtures in the wells of the microplate containing buffer, NAD+, and the ALDH enzyme.

-

Add the test compound (Disulfiram or its metabolite) at various concentrations to the wells. A control group without the inhibitor should also be included.

-

Pre-incubate the enzyme with the inhibitor for a defined period to allow for interaction.

-

Initiate the enzymatic reaction by adding the aldehyde substrate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

3. Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[9]

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and pharmacodynamics of Disulfiram for the scientific community. The quantitative data presented in the tables, the detailed experimental protocols, and the visual representation of key pathways offer a foundational understanding for researchers engaged in drug development and related fields. Further investigation into the precise oral bioavailability of Disulfiram, comprehensive pharmacokinetic profiling of all its major metabolites in human subjects, and the elucidation of detailed enzymatic kinetic parameters will be instrumental in refining our understanding and optimizing the therapeutic use of this complex and intriguing molecule.

References

- 1. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics and Pharmacodynamics of Disulfiram on Inducing Latent HIV-1 Transcription in a Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpls.org [wjpls.org]

- 4. A dose-ranging pharmacokinetics study of sodium diethyldithiocarbamate in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel UPLC-ESI-MS/MS method for the quantitation of disulfiram, its role in stabilized plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

Disulfiram's Role as an Aldehyde Dehydrogenase (ALDH) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disulfiram, a drug historically used for the management of alcohol dependence, exerts its therapeutic and physiological effects primarily through the potent and irreversible inhibition of aldehyde dehydrogenase (ALDH) enzymes. This in-depth technical guide delineates the core mechanisms of Disulfiram's action as an ALDH inhibitor, providing quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and an exploration of the downstream signaling pathways affected by its enzymatic blockade. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted roles of Disulfiram and the broader implications of ALDH inhibition.

Mechanism of Action: Irreversible Inhibition of ALDH

Disulfiram's primary mechanism of action is the irreversible inhibition of ALDH isozymes.[1][2] Upon administration, Disulfiram is rapidly metabolized to S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO), which is a potent electrophile.[1] This active metabolite covalently modifies the sulfhydryl group of a critical cysteine residue within the active site of ALDH enzymes.[3] This covalent adduction leads to the inactivation of the enzyme, preventing it from catalyzing the oxidation of aldehydes to their corresponding carboxylic acids.[1][2] The inhibition is considered irreversible because the restoration of enzyme activity requires the synthesis of new ALDH protein.[4]

The most well-characterized target of Disulfiram is ALDH2, the mitochondrial isozyme primarily responsible for the detoxification of acetaldehyde, a toxic metabolite of ethanol.[5] Inhibition of ALDH2 leads to the accumulation of acetaldehyde in the blood following alcohol consumption, causing the unpleasant physiological reactions associated with the "Disulfiram-ethanol reaction."[2] Beyond ALDH2, Disulfiram also exhibits inhibitory activity against other ALDH isozymes, including ALDH1A1, which plays a crucial role in retinoic acid synthesis.[6][7]

Quantitative Analysis of ALDH Inhibition by Disulfiram

The inhibitory potency of Disulfiram against various ALDH isozymes is a critical parameter for understanding its pharmacological effects. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key quantitative measures of this potency. While a comprehensive dataset across all ALDH isozymes is the subject of ongoing research, the available data consistently demonstrate potent inhibition of key isozymes.

| ALDH Isozyme | IC50 (µM) | Ki (µM) | Notes |

| ALDH1A1 | ~0.17[7] | N/A | Irreversible inhibition.[6] |

| ALDH2 | ~0.7[8] | N/A | Irreversible inhibition.[8] |

| Other Isozymes | Data not readily available in a consolidated format. Disulfiram is known to be a broad-spectrum ALDH inhibitor. | N/A | Further research is needed to fully characterize the inhibitory profile across the entire ALDH superfamily. |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration, enzyme source, and assay methodology. The values presented here are compiled from the cited literature and should be considered representative.

Experimental Protocols

The characterization of Disulfiram's inhibitory effect on ALDH activity can be performed using various in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro ALDH Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol outlines a standard method for determining the enzymatic activity of ALDH and the inhibitory effect of Disulfiram by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

Purified recombinant ALDH enzyme (e.g., ALDH1A1, ALDH2)

-

Disulfiram

-

Aldehyde substrate (e.g., acetaldehyde, retinaldehyde)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Disulfiram in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the aldehyde substrate and NAD+ in the assay buffer.

-

Prepare a solution of the ALDH enzyme in the assay buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NAD+ solution

-

Disulfiram solution at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

-

Initiation of Reaction:

-

Add the ALDH enzyme solution to each well.

-

Initiate the enzymatic reaction by adding the aldehyde substrate solution to each well.

-

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. The rate of NADH formation is directly proportional to the ALDH activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of Disulfiram.

-

Plot the percentage of ALDH activity relative to the vehicle control against the logarithm of the Disulfiram concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)

This protocol describes the use of the ALDEFLUOR™ kit to measure ALDH activity in live cells and assess the inhibitory effect of Disulfiram using flow cytometry.

Materials:

-

ALDEFLUOR™ Kit (containing activated ALDEFLUOR™ reagent and DEAB inhibitor)

-

Cells of interest (e.g., cancer cell line)

-

Disulfiram

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Treatment with Disulfiram:

-

Incubate the cells with various concentrations of Disulfiram (or vehicle control) for a predetermined time at 37°C.

-

-

ALDEFLUOR™ Staining:

-

Prepare a "test" sample by adding the activated ALDEFLUOR™ reagent to the cell suspension.

-

Prepare a "control" sample by adding both the activated ALDEFLUOR™ reagent and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to another cell suspension. DEAB is used to define the background fluorescence.

-

-

Incubation:

-

Incubate both the test and control samples for 30-60 minutes at 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer. The ALDH-positive cells will exhibit a bright fluorescent signal in the green channel (e.g., FITC).

-

Use the DEAB-treated control to set the gate for the ALDH-positive population.

-

-

Data Analysis:

-

Quantify the percentage of ALDH-positive cells in the Disulfiram-treated samples compared to the vehicle control.

-

A decrease in the percentage of ALDH-positive cells indicates inhibition of ALDH activity by Disulfiram.

-

Downstream Signaling Pathways Affected by ALDH Inhibition

The inhibition of ALDH by Disulfiram has significant consequences beyond the accumulation of acetaldehyde, impacting various cellular signaling pathways.

Retinoic Acid (RA) Synthesis Pathway

Disulfiram inhibits ALDH1A1, a key enzyme in the synthesis of retinoic acid (RA) from its precursor, retinaldehyde.[9][10] RA is a critical signaling molecule involved in cell differentiation, proliferation, and apoptosis. By blocking RA synthesis, Disulfiram can modulate these fundamental cellular processes.[9][10][11][12]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammation, cell survival, and proliferation. Several studies have demonstrated that Disulfiram can inhibit the NF-κB signaling pathway. This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, which retains NF-κB in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.

Apoptosis Signaling Pathway

Disulfiram, particularly in combination with copper, has been shown to induce apoptosis in various cancer cell lines. The induction of apoptosis is a complex process that can be triggered by both intrinsic and extrinsic pathways. Disulfiram-induced apoptosis is often associated with the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of pro-apoptotic signaling cascades.

Conclusion

Disulfiram's role as a potent, irreversible inhibitor of ALDH enzymes underpins its well-established use in alcohol aversion therapy and its emerging potential in other therapeutic areas, including oncology. A thorough understanding of its mechanism of action, quantitative inhibitory profile, and its impact on downstream signaling pathways is essential for the continued exploration of its clinical applications and the development of novel ALDH-targeted therapies. This technical guide provides a foundational resource for professionals engaged in this research, offering detailed methodologies and a summary of the current state of knowledge. Further investigation into the selectivity of Disulfiram for various ALDH isozymes and the intricate details of its effects on cellular signaling will undoubtedly unveil new therapeutic opportunities.

References

- 1. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Aldehyde dehydrogenase in blood: a sensitive assay and inhibition by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Designing safer, selective ALDH2 inhibitors: Next-generation alternatives to Disulfiram for alcohol use disorder | Poster Board #533 - American Chemical Society [acs.digitellinc.com]

- 9. Retinoic acid inhibitors mitigate vision loss in a mouse model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RA synthesis pathway [pfocr.wikipathways.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Disulfiram Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Disulfiram and its derivatives. The protocols outlined below are intended for research and development purposes and should be carried out by trained professionals in a suitable laboratory setting.

Introduction

Disulfiram (tetraethylthiuram disulfide) is a well-known therapeutic agent primarily used for the treatment of alcohol dependence. Its mechanism of action involves the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde upon alcohol consumption and subsequent unpleasant physiological effects.[1][2][3][4] Beyond this primary application, Disulfiram and its derivatives have garnered significant interest for their potential in other therapeutic areas, including cancer treatment, due to their ability to induce cuproptosis and inhibit various enzymatic pathways.[5][6] This document provides detailed protocols for the synthesis of Disulfiram derivatives, quantitative data for representative compounds, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Synthesis and Characterization of Disulfiram Derivatives

| Compound ID | R1 | R2 | Alkylating/Oxidizing Agent | Yield (%) | Melting Point (°C) | Analytical Data (NMR, IR, etc.) | Reference |

| Disulfiram | Ethyl | Ethyl | Sodium nitrite | - | 70-72 | ¹H NMR (CDCl₃): δ 1.25 (t, 12H), 3.85 (q, 8H) | [7] |

| 1 | Methyl | Methyl | Thiram | - | 104-106 | - | [8] |

| 2 | Ethyl | Ethyl | Disulfiram | - | 70-72 | - | [8] |

| 3a | Methyl | Methyl | Octylsulfenyl chloride | 65 | Oil | ¹H NMR (300 MHz, CDCl₃) δ 3.41 (s, 3H), 3.32 (s, 3H), 2.92 (t, J = 7.4 Hz, 2H), 1.68 (p, J = 7.4 Hz, 2H), 1.44 – 1.19 (m, 10H), 0.88 (t, J = 6.7 Hz, 3H) | [8] |

| 10d | Pyrrolidin-1-yl | - | Octylsulfenyl chloride | 39 | 31-32 | ¹H NMR (300 MHz, CDCl₃) δ 3.96 (t, J = 6.9 Hz, 2H), 3.75 (t, J = 6.8 Hz, 2H), 2.93 – 2.79 (m, 2H) | [8] |

| 2b | p-Fluorobenzyl | p-Fluorobenzyl | Sodium nitrite | - | - | - | [7][9] |

Experimental Protocols

General Protocol for the One-Pot Synthesis of Symmetrical Disulfiram Derivatives

This protocol describes a general method for the synthesis of symmetrical thiuram disulfides from secondary amines.

Materials:

-

Secondary amine (2.0 eq)

-

Carbon disulfide (CS₂) (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.1 eq) or other oxidizing agent

-

Ethanol

-

Water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the secondary amine (2.0 eq) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and add carbon disulfide (1.0 eq) dropwise while stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in water.

-

Slowly add the aqueous solution of sodium nitrite to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for the Synthesis of Unsymmetrical S-Alkyl Dithiocarbamates

This protocol outlines a method for synthesizing unsymmetrical dithiocarbamates.[8]

Materials:

-

Secondary amine (1.0 eq)

-

Carbon disulfide (CS₂) (1.0 eq)

-

N,N-Diisopropylethylamine (Hünig's base) (1.0 eq)

-

Thiol (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (0.9 eq)

-

Dry diethyl ether

-

Dry dichloromethane (DCM)

Procedure:

-

In situ generation of sulfenyl chloride: In a centrifuge tube, add the thiol (1.0 eq) to a solution of sulfuryl chloride (0.9 eq) in dry dichloromethane at 5°C. Shake the mixture for 30 minutes.

-

Formation of dithiocarbamate salt: In a separate microfuge tube, combine the secondary amine (1.0 eq), carbon disulfide (1.0 eq), and Hünig's base (1.0 eq) in dry diethyl ether.

-

Coupling reaction: Add the dithiocarbamate salt solution to the freshly prepared sulfenyl chloride solution.

-

Shake the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Visualizations

Signaling Pathways

The primary mechanism of action of Disulfiram involves the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism. This leads to the accumulation of acetaldehyde, causing the "Disulfiram-alcohol reaction". A secondary, and increasingly studied, mechanism is the induction of cuproptosis, a form of copper-dependent cell death, which is of particular interest in cancer research.

Caption: Aldehyde Dehydrogenase (ALDH) Inhibition Pathway by Disulfiram.

Caption: Disulfiram-Induced Cuproptosis Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of Disulfiram derivatives for research purposes.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Disulfiram - Wikipedia [en.wikipedia.org]

- 3. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological evaluation of disulfiram analogs as antimicrobial agents and their application as inhibitors of fosB-mediated fosfomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of new disulfiram analogues as ALDH1a1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vitro Studies of Disulfiram in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram (DSF), a drug traditionally used for the treatment of alcoholism, has garnered significant attention for its potential as an anticancer agent.[1][2][3] In-vitro studies have demonstrated its efficacy against a wide range of cancer cell lines.[4] The anticancer activity of Disulfiram is largely dependent on the presence of copper (Cu), with which it forms a complex, often referred to as DSF-Cu or Cu(DDC)₂, that exhibits potent cytotoxicity towards cancer cells.[4][5] These application notes provide an overview of the key mechanisms of action of Disulfiram and detailed protocols for its investigation in in-vitro cancer cell line studies.

Mechanism of Action

Disulfiram exerts its anticancer effects through multiple mechanisms, often in a copper-dependent manner:

-

Proteasome Inhibition: The DSF-Cu complex is a potent inhibitor of the 26S proteasome.[5][6][7] This leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and inducing apoptosis.[5]

-

Aldehyde Dehydrogenase (ALDH) Inhibition: Disulfiram is an irreversible inhibitor of ALDH, an enzyme that is often overexpressed in cancer stem cells and contributes to drug resistance.[1][7]

-

Induction of Apoptosis: Disulfiram, particularly in the presence of copper, induces apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[1][8][9]

-

Inhibition of Signaling Pathways: Disulfiram has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and Wnt/β-catenin pathways.[10]

-

Inhibition of Cancer Stem Cells: By targeting ALDH, Disulfiram can effectively suppress the population of cancer stem cells, which are believed to be responsible for tumor initiation, metastasis, and recurrence.[1][3]

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of Disulfiram on the viability and proliferation of cancer cells and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

Recommended Assay: CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: CCK-8 Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of Disulfiram (e.g., 10 mM in DMSO). Prepare serial dilutions of Disulfiram in culture medium to achieve the desired final concentrations. It is crucial to also prepare corresponding concentrations of a copper salt (e.g., Copper (II) Chloride, CuCl₂) to investigate the copper-dependent effects. A typical final concentration for copper is 1-10 µM. A vehicle control (medium with DMSO) should also be included.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Disulfiram, with or without copper. Include wells with medium and copper alone as a control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the Disulfiram concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay

Objective: To determine if Disulfiram induces apoptosis in cancer cells.

Recommended Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol: Annexin V-FITC/PI Staining

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Disulfiram (with and without copper) at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of Disulfiram on the expression and activation of proteins involved in key signaling pathways (e.g., NF-κB, apoptosis-related proteins).

Protocol: Western Blotting

-

Cell Lysis: After treating the cells with Disulfiram (with and without copper) for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, cleaved PARP, Caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.

Data Presentation

Table 1: IC50 Values of Disulfiram in Various Cancer Cell Lines

| Cell Line | Cancer Type | Disulfiram IC50 (µM) | Copper Supplementation | Reference |

| MDA-MB-231 | Breast Cancer | > 10 | Not Specified | [11] |

| MCF-7 | Breast Cancer | 0.3 | Not Specified | [11] |

| BT474 | Breast Cancer | 0.3 | Not Specified | [11] |

| MKN-45 | Gastric Cancer | ~50 | Not Specified | [10] |

| SGC-7901 | Gastric Cancer | ~50 | Not Specified | [10] |

| HeLa | Cervical Cancer | Varies (dose-dependent) | Yes | [12] |

| SiHa | Cervical Cancer | Varies (dose-dependent) | Yes | [12] |

Note: IC50 values can vary depending on the experimental conditions, including the duration of treatment and the concentration of copper supplementation.

Visualizations

Caption: Experimental workflow for in-vitro studies of Disulfiram.

Caption: Simplified signaling pathway of Disulfiram's anticancer action.

References

- 1. Disulfiram's Anticancer Activity: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 3. Disulfiram's Anticancer Activity: Evidence and Mechanisms | Bentham Science [eurekaselect.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Overview of Antabuse® (Disulfiram) in Radiation and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies | International Society of Substance Use Professionals [issup.net]

- 9. Pharmacological profiling of disulfiram using human tumor cell lines and human tumor cells from patients [uu.diva-portal.org]

- 10. The anti-alcohol dependency drug disulfiram inhibits the viability and progression of gastric cancer cells by regulating the Wnt and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disulfiram-induced cytotoxicity and endo-lysosomal sequestration of zinc in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Techniques for Measuring Disulfiram Metabolites in Plasma Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Disulfiram and its metabolites in plasma samples. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Disulfiram (marketed as Antabuse) is a medication primarily used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol.[1] Its therapeutic and toxic effects are mediated by its complex and rapid metabolism. Upon ingestion, Disulfiram is quickly converted into several active metabolites, including diethyldithiocarbamic acid (DDC), S-methyl-N,N-diethylthiocarbamate (DET-Me), and S-(N,N-diethylcarbamoyl)glutathione (carbamathione).[1][2] Accurate measurement of these metabolites in plasma is crucial for understanding the drug's pharmacokinetics, pharmacodynamics, and for assessing patient compliance. This document outlines validated methods for the quantification of Disulfiram and its key metabolites in human plasma.

Analytical Techniques Overview

Several analytical techniques have been employed for the determination of Disulfiram and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) with UV or electrochemical detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.[3] Among these, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred method due to its high sensitivity, selectivity, and short analysis time.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of Disulfiram and its major metabolite, S-methyl-N,N-diethylthiocarbamate (DET-Me), in plasma using UPLC-MS/MS.

| Analyte | Method | Linear Range | LLOQ | Inter-assay Precision (%) | Intra-assay Precision (%) | Accuracy (%) | Extraction Recovery (%) | Reference |

| Disulfiram | UPLC-MS/MS | 0.6 - 1200 ng/mL | 0.6 ng/mL | < 12.39 | < 8.93 | ± 7.75 | 75.7 - 78.3 | [5] |

| S-methyl-N,N-diethylthiocarbamate (DET-Me) | UPLC-MS/MS | 0.5 - 50 ng/mL | 0.5 ng/mL | 1.86 - 7.74 | 3.38 - 5.94 | Not specified | Not specified | [1][4][6] |

Experimental Protocols

Protocol 1: UPLC-MS/MS for the Quantification of S-methyl-N,N-diethylthiocarbamate (DET-Me) in Human Plasma

This protocol is based on the method described by Hochreiter et al.[1]

1. Sample Preparation (Solid-Phase Extraction)

-

Spike 500 µL of human plasma with the internal standard, S-ethyldipropylthiocarbamate (EPTC).

-

Perform solid-phase extraction (SPE) to isolate the analyte and internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions

-

Column: Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm) with a guard column.[1]

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in methanol (22:78, v/v).[1]

-

Flow Rate: 0.200 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: 30°C.[1]

-

Run Time: 5 minutes.[1]

3. MS/MS Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions:

-

Cone Voltage:

-

Collision Energy:

-

Desolvation Temperature: 350°C.[1]

-

Desolvation Gas Flow: 600 L/hr.[1]

4. Calibration and Quality Control

-

Prepare calibration standards in blank human plasma over the range of 0.5 to 50 ng/mL.[1]

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 17.5, and 35 ng/mL).[1]

Protocol 2: UPLC-MS/MS for the Quantification of Disulfiram in Rat Plasma

This protocol is adapted from the method described by an available study.[5]

1. Sample Preparation (Solid-Phase Extraction)

-

Pre-stabilize blood samples with a stabilizing agent.

-

Separate plasma and subject it to solid-phase extraction (SPE).

-

Elute the analyte and internal standard (diphenhydramine).

-

Evaporate the eluate and reconstitute for analysis.

2. UPLC Conditions

-

Column: Phenomenex Kinetex® XB C18.[5]

-

Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid and 1 mM ammonium acetate).[5]

-

Flow Rate: 0.2 mL/min.[5]

-

Run Time: 3 minutes.[5]

3. MS/MS Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

4. Calibration and Quality Control

-

Prepare calibration standards in blank rat plasma over the range of 0.6 to 1200 ng/mL.[5]

-

Prepare QC samples at appropriate concentrations to validate the assay.

Visualizations

Metabolic Pathway of Disulfiram

Caption: Metabolic pathway of Disulfiram.

Experimental Workflow for DET-Me Analysis```dot

// Nodes Start [label="Start: Plasma Sample (500 µL)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with Internal Standard (EPTC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evap [label="Evaporate to Dryness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recon [label="Reconstitute in Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="Inject (10 µL) into UPLC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="UPLC Separation & MS/MS Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Spike; Spike -> SPE; SPE -> Evap; Evap -> Recon; Recon -> Inject; Inject -> Analysis; Analysis -> Data; }

Caption: Disulfiram's mechanism of action.

References

Application of Disulfiram in Combination with Chemotherapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram (DSF), a drug historically used for the treatment of alcoholism, has demonstrated significant potential as an adjuvant in cancer therapy. When combined with copper (Cu), DSF exhibits potent anti-cancer activity by targeting fundamental cellular processes, including the ubiquitin-proteasome system and the aldehyde dehydrogenase (ALDH) enzyme family, which is often associated with cancer stem cells. This document provides detailed application notes and protocols for researchers investigating the synergistic effects of Disulfiram in combination with conventional chemotherapy agents. The information is compiled from preclinical and clinical studies and is intended to guide the design and execution of experiments in this promising area of cancer research.

Data Summary: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from key studies, illustrating the efficacy of Disulfiram in combination with various chemotherapeutic agents across different cancer cell lines and animal models.

Table 1: In Vitro Cytotoxicity of Disulfiram in Combination with Chemotherapy